molecular formula C8H10ClF3N2 B8018075 (1-(p-Trifluoromethyl)benzyl)hydrazine hydrochloride

(1-(p-Trifluoromethyl)benzyl)hydrazine hydrochloride

Cat. No.: B8018075
M. Wt: 226.62 g/mol
InChI Key: WWUDXEYZLIETJZ-UHFFFAOYSA-N
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Description

(1-(p-Trifluoromethyl)benzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2 It is a derivative of benzylhydrazine, where the benzyl group is substituted with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(p-Trifluoromethyl)benzyl)hydrazine hydrochloride typically involves the reaction of p-trifluoromethylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated as the hydrochloride salt by adding hydrochloric acid to the reaction mixture.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-(p-Trifluoromethyl)benzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines.

Scientific Research Applications

(1-(p-Trifluoromethyl)benzyl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(p-Trifluoromethyl)benzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Benzylhydrazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (2-Trifluoromethyl)benzylhydrazine: Similar structure but with the trifluoromethyl group at the ortho position.

    (3-Trifluoromethyl)benzylhydrazine: Similar structure but with the trifluoromethyl group at the meta position.

Uniqueness

(1-(p-Trifluoromethyl)benzyl)hydrazine hydrochloride is unique due to the presence of the trifluoromethyl group at the para position, which significantly influences its chemical reactivity and biological activity. This substitution pattern can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

[[4-(trifluoromethyl)phenyl]methylamino]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;/h1-4,13H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUDXEYZLIETJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN[NH3+])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74195-71-4
Record name Hydrazine, (p-trifluoromethyl)benzyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074195714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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